

Commercial availability of (4-(tert-Butoxycarbonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(tert-Butoxycarbonyl)phenyl)boronic acid

Cat. No.: B1271544

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An In-depth Technical Guide to the Commercial Availability of (4-(tert-Butoxycarbonyl)phenyl)boronic Acid

For researchers, scientists, and professionals in drug development, **(4-(tert-Butoxycarbonyl)phenyl)boronic acid** (CAS No: 850568-54-6) is a critical building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application.

Chemical and Physical Properties

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group offers a convenient way to introduce a carboxylic acid functionality after deprotection, making it a versatile reagent in multi-step syntheses of complex molecules, including active pharmaceutical ingredients.^[1]

Property	Value	Source(s)
CAS Number	850568-54-6	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₅ BO ₄	[1] [3]
Molecular Weight	222.05 g/mol	[1] [3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	106 °C (lit.)	[1]
Synonyms	4-(tert-Butoxycarbonyl)benzeneboronic acid, tert-Butyl 4-boronobenzoate	[1] [4] [5]
Purity (Typical)	95% - >98%	[1] [5] [6] [7]
Storage	Inert atmosphere, room temperature	[3]

Commercial Availability

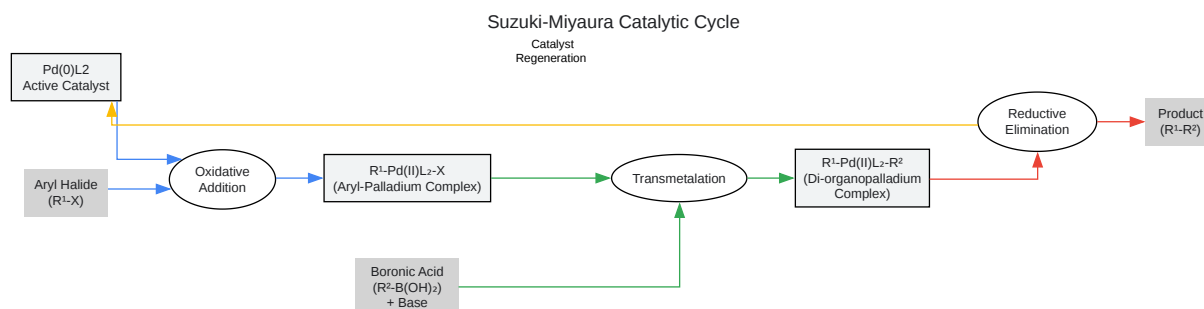
This boronic acid derivative is readily available from a variety of chemical suppliers, catering to needs from laboratory-scale research to bulk manufacturing. Pricing and available quantities vary by supplier and purity grade.

Supplier	Available Quantities	Purity	Price (USD)
MedChemExpress	1g, 5g	Not specified	\$25 (1g), \$90 (5g)[8]
Tokyo Chemical Industry (TCI)	1g, 5g, 25g	>97.0%	Varies by region
Chem-Impex International	Gram to Kilogram scale	95-105% (Titration)	Varies by quantity
BLD Pharm	Inquire for details	Not specified	Inquire for details[3]
Capot Chemical Co., Ltd.	Inquire for details	>98% (HPLC)	Inquire for details[6]
Sigma-Aldrich	Inquire for details	Not specified	Inquire for details
American Custom Chemicals	10g	min 95%	\$186.94 (10g)[5]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and availability.

Key Applications and Reaction Pathways

The primary application of **(4-(tert-Butoxycarbonyl)phenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to medicinal chemistry for synthesizing biaryl compounds, which are common motifs in drug molecules. The boronic acid serves as the organoboron nucleophile that couples with an organohalide in the presence of a palladium catalyst and a base.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic acid

A common method for preparing this compound involves the esterification of 4-carboxyphenylboronic acid. The following protocol is adapted from established synthesis procedures.[9]

Materials:

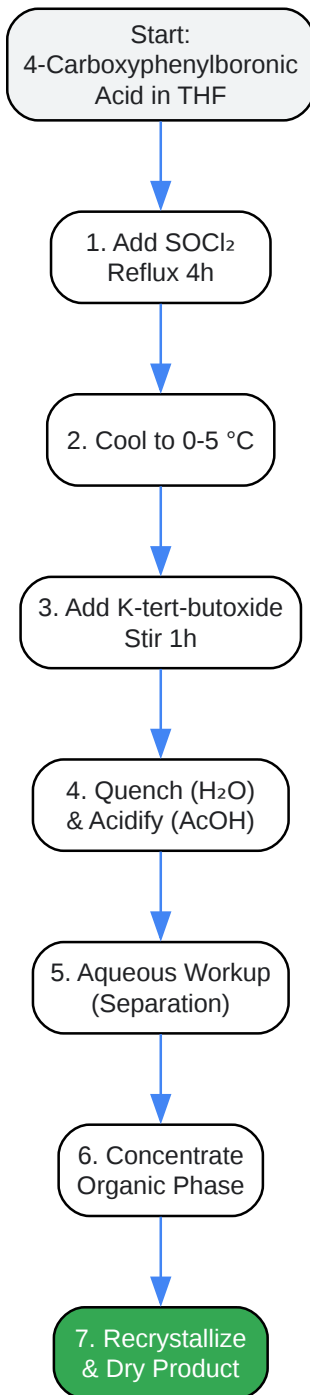
- 4-Carboxyphenylboronic acid
- Thionyl chloride (SOCl₂)
- Potassium tert-butoxide
- Tetrahydrofuran (THF), anhydrous

- Petroleum ether (or Sherwood oil)
- Acetic acid
- Water

Procedure:

- In a nitrogen-purged reactor, suspend 4-carboxyphenylboronic acid in anhydrous THF.
- Under stirring, slowly add thionyl chloride to the suspension. Heat the mixture to reflux and maintain for 4 hours.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Carefully add potassium tert-butoxide in portions, ensuring the temperature remains low. Continue stirring for 1 hour after the addition is complete.
- Quench the reaction by adding water.
- Acidify the mixture with acetic acid, then transfer to a separatory funnel.
- Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from petroleum ether to yield pure **(4-(tert-Butoxycarbonyl)phenyl)boronic acid**.[\[9\]](#)

Synthesis Workflow

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Caption: One-pot synthesis workflow for the target compound.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a typical cross-coupling reaction between an aryl bromide and **(4-(tert-Butoxycarbonyl)phenyl)boronic acid**.

Materials:

- Aryl bromide (e.g., 2-bromopyridine)
- **(4-(tert-Butoxycarbonyl)phenyl)boronic acid** (1.5 - 2.0 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, 2.0 equivalents)
- Solvent (e.g., Ethanol, Dioxane, or Toluene/Water mixture)

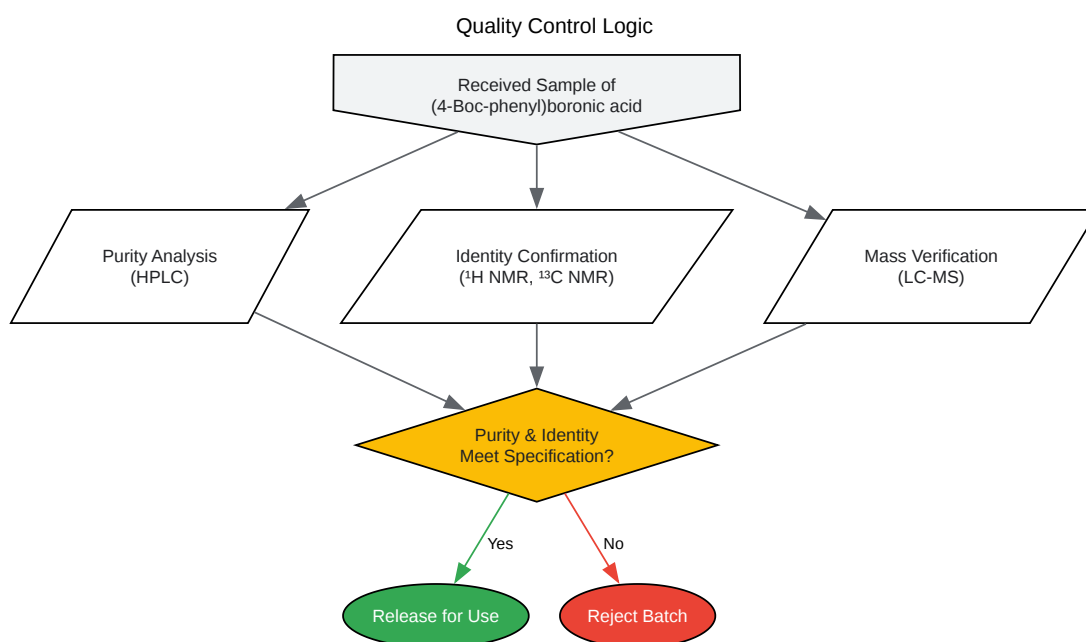
Procedure:

- To a reaction flask, add the aryl bromide, **(4-(tert-Butoxycarbonyl)phenyl)boronic acid**, potassium carbonate, and the solvent.
- Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the flask under the inert atmosphere.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.[10]

Quality Control and Analysis

Ensuring the quality of the boronic acid is crucial for successful and reproducible synthetic outcomes. A typical quality control workflow involves multiple analytical techniques to confirm identity and purity.



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Caption: Standard quality control workflow for chemical reagents.

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